(Z)-5-(4-fluorobenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-(4-fluorobenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FB-4, and it belongs to the thiazolidinone class of compounds. FB-4 has a unique molecular structure that makes it an attractive target for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
- Boronic acids and their derivatives have gained attention in cancer research due to their potential as drug carriers for neutron capture therapy. While (5Z)-5-[(4-fluorophenyl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidenethiazolidin-4-one is not directly used as an anticancer agent, its stability and boron-containing structure could contribute to drug delivery systems for targeted cancer treatment .
- Researchers explore boronic acid derivatives as enzyme inhibitors. This compound’s boron-containing moiety may interact with specific enzymes, affecting their activity. Investigating its inhibitory potential against specific enzymes could lead to novel therapeutic strategies .
- The thiazolidinone scaffold in this compound offers opportunities for materials science. Researchers can modify its structure to create functional materials, such as polymers, nanoparticles, or thin films. These materials may find applications in sensors, drug delivery, or catalysis .
- (5Z)-5-[(4-fluorophenyl)methylidene]-3-[3-(morpholin-4-yl)propyl]-2-sulfanylidenethiazolidin-4-one could serve as a molecular probe. By attaching fluorescent or radioactive tags to its structure, scientists can track specific biological processes or study protein-ligand interactions .
- Researchers can explore the structure-activity relationships of this compound. By synthesizing analogs with varying substituents, they can assess how different modifications affect its biological properties. This knowledge informs drug design and optimization .
- The presence of a double bond in the fluorobenzylidene group suggests potential for photoisomerization. Researchers could design light-responsive derivatives that switch between active and inactive forms upon light exposure. Such compounds have applications in controlled drug release or optogenetics .
Anticancer Research
Chemical Biology and Enzyme Inhibition
Materials Science and Nanotechnology
Bioorganic Chemistry and Molecular Probes
Medicinal Chemistry and Structure-Activity Relationships
Photopharmacology and Light-Responsive Compounds
properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S2/c18-14-4-2-13(3-5-14)12-15-16(21)20(17(23)24-15)7-1-6-19-8-10-22-11-9-19/h2-5,12H,1,6-11H2/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBDEYGOMWLEJZ-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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